8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 851940-68-6
Cat. No.: VC4346628
Molecular Formula: C22H28N6O3
Molecular Weight: 424.505
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851940-68-6 |
|---|---|
| Molecular Formula | C22H28N6O3 |
| Molecular Weight | 424.505 |
| IUPAC Name | 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
| Standard InChI | InChI=1S/C22H28N6O3/c1-4-26-10-12-27(13-11-26)15-18-23-20-19(21(30)25(3)22(31)24(20)2)28(18)14-17(29)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 |
| Standard InChI Key | NJNHDFSBLYSKAL-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Introduction
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound features a purine core with various substituents, including an ethylpiperazine group, methyl groups, and a phenethyl group. Its unique structure allows for specific interactions with biological targets, making it of interest in medicinal chemistry and drug development.
Synthesis
The synthesis of 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the purine core followed by the introduction of various functional groups through substitution reactions. Industrial settings may employ continuous flow reactors and automated synthesis equipment to enhance efficiency.
Mechanism of Action and Potential Applications
The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The presence of various functional groups allows it to engage with specific receptors or enzymes in biological pathways. Data on its precise mechanism is still under investigation but may involve modulation of signaling pathways related to neurological functions or metabolic processes. It may serve as a lead compound in drug discovery targeting neurological disorders or other diseases where purine metabolism plays a critical role.
Research Findings and Future Directions
Research on 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is ongoing, focusing on elucidating its precise mechanisms and potential therapeutic effects. The compound's unique structure allows researchers to explore new therapeutic avenues in medicinal chemistry. Further studies are needed to fully understand its pharmacological properties and potential applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume